Seryltryptophan
Description
Structure
3D Structure
Properties
CAS No. |
94421-70-2 |
|---|---|
Molecular Formula |
C14H17N3O4 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H17N3O4/c15-10(7-18)13(19)17-12(14(20)21)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,12,16,18H,5,7,15H2,(H,17,19)(H,20,21)/t10-,12-/m0/s1 |
InChI Key |
LZLREEUGSYITMX-JQWIXIFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CO)N |
physical_description |
Solid |
Origin of Product |
United States |
Seryltryptophan As a Dipeptide: Fundamental Chemical Biology Context
Seryltryptophan (Ser-Trp) is chemically classified as a dipeptide, an organic compound formed when two amino acids are joined by a peptide bond. mcdb.ca In the case of this compound, this bond is formed through the formal condensation of the carboxyl group of L-serine with the amino group of L-tryptophan. nih.gov This linkage makes it functionally related to its constituent amino acids, L-serine and L-tryptophan. nih.gov
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 291.30 g/mol | Computed by PubChem 2.2 |
| Molecular Formula | C14H17N3O4 | Computed by PubChem 2.2 |
| XLogP3 | -3.3 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 5 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 6 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 291.12190603 Da | Computed by PubChem 2.2 |
| Topological Polar Surface Area | 128 Ų | Computed by Cactvs 3.4.8.18 |
| Complexity | 390 | Computed by Cactvs 3.4.8.18 |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
This data is programmatically generated from public databases and does not constitute experimental verification. nih.gov
Current Frontiers in Peptide Chemistry Pertinent to Seryltryptophan
The study and application of specific dipeptides like Seryltryptophan are greatly influenced by advances in peptide synthesis. Modern chemical techniques allow for the efficient and precise construction of peptides, which is essential for producing material for research and for creating novel molecular variants. neulandlabs.com
One of the foundational methods in modern peptide chemistry is Solid-Phase Peptide Synthesis (SPPS) . This technique, where peptides are assembled on a solid resin support, has been automated and refined, allowing for the rapid synthesis of desired peptide sequences. masterorganicchemistry.com For dipeptides like this compound, SPPS provides a straightforward route for production. Recent innovations have focused on making SPPS more environmentally friendly by exploring the use of water as a solvent. rsc.org
Further advancements include the use of pseudoproline dipeptides and other secondary amino acid surrogates. sigmaaldrich.com These tools are particularly useful in the synthesis of longer or more complex peptides by disrupting the formation of secondary structures that can hinder the synthesis process. neulandlabs.comsigmaaldrich.com While this compound itself is a simple dipeptide, the principles of using such structure-breaking elements are part of the broader toolkit of advanced peptide chemistry that enables the incorporation of dipeptide units into larger, more complex molecules with enhanced properties. sigmaaldrich.com These synthetic strategies are crucial for creating peptide-based molecules for various research applications. nih.gov
Interdisciplinary Significance of Seryltryptophan Studies in Chemical Sciences
Solid-Phase Peptide Synthesis (SPPS) Optimization for this compound Incorporation
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide production, offering advantages such as ease of purification and the ability to use excess reagents to drive reactions to completion. iris-biotech.decsbio.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.compolypeptide.com
Fmoc/tBu and Boc Strategies in this compound Synthesis
Two primary chemical strategies dominate SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. americanpeptidesociety.org
The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary protection of the α-amino group and benzyl-based groups for more permanent side-chain protection. peptide.com While effective, this method requires harsh acidic conditions, such as treatment with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage from the resin, which can lead to side reactions. iris-biotech.depeptide.com
The Fmoc/tBu strategy has become more prevalent due to its milder reaction conditions. americanpeptidesociety.orgseplite.com It employs the base-labile Fmoc group for α-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. seplite.comcsic.es This orthogonality allows for the removal of the Fmoc group with a mild base, typically piperidine, without affecting the side-chain protecting groups. americanpeptidesociety.orgseplite.com The final cleavage and deprotection of side chains are accomplished with trifluoroacetic acid (TFA). seplite.com For the synthesis of peptides containing tryptophan, such as this compound, the use of Fmoc-Trp(Boc)-OH is recommended in Fmoc/tBu synthesis to prevent the migration of sulfonyl protecting groups from arginine residues to the tryptophan indole (B1671886) ring during cleavage. peptide.com
| Strategy | α-Amino Protection | Deprotection Condition | Side-Chain Protection | Final Cleavage | Advantages | Disadvantages |
| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Moderate Acid (e.g., TFA) | Benzyl-based | Strong Acid (e.g., HF) | Established method | Harsh cleavage conditions, use of toxic HF |
| Fmoc/tBu | Fmoc (9-fluorenylmethyloxycarbonyl) | Mild Base (e.g., Piperidine) | tBu (tert-butyl) based | Moderate Acid (e.g., TFA) | Milder conditions, orthogonality, easier automation | Fmoc group hydrophobicity can sometimes hinder solubility csic.es |
Microwave-Assisted Synthesis for Enhanced Efficiency and Yield
Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technique to accelerate SPPS. nih.gov By applying microwave energy, reaction times for both the deprotection and coupling steps can be significantly reduced. nih.govgoogle.com For instance, Fmoc removal can be completed in as little as 3 minutes, and amino acid couplings in 5 minutes under microwave irradiation. nih.gov This acceleration is due to the efficient heating of the reaction mixture, which increases reaction kinetics. vapourtec.com
The use of microwave technology can lead to higher purity of the crude peptide and more efficient use of reagents. ambiopharm.com This is particularly beneficial for the synthesis of "difficult" or long peptide sequences, which are prone to aggregation. vapourtec.comnih.gov The rapid and controlled heating helps to disrupt the formation of secondary structures that cause aggregation. vapourtec.com
Strategies for Minimizing Aggregation and Side Reactions during this compound Elongation
Peptide chain aggregation is a significant challenge in SPPS, particularly with hydrophobic sequences or those capable of forming intermolecular hydrogen bonds. peptide.comsigmaaldrich.com Aggregation can lead to incomplete coupling and deprotection reactions, resulting in lower yields and difficult purifications. peptide.com Several strategies are employed to mitigate these issues:
Chaotropic Salts and Solvents: The addition of chaotropic salts like NaClO₄ or KSCN to the coupling mixture can disrupt hydrogen bonding. sigmaaldrich.com Switching to more polar solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can also help to prevent aggregation. peptide.com
Elevated Temperatures: Performing coupling reactions at higher temperatures can disrupt secondary structure formation and improve reaction rates. vapourtec.com
Pseudoprolines: The introduction of pseudoproline dipeptides, which are derived from serine or threonine, can effectively break up aggregation. peptide.com These structures are converted back to the native serine or threonine residue during the final TFA cleavage. peptide.com
Backbone Protection: Utilizing protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone amide nitrogen can prevent hydrogen bonding and subsequent aggregation. peptide.com
In Situ Neutralization: This technique minimizes the time the deprotected peptide-resin exists in its neutral, aggregation-prone state by combining the neutralization and coupling steps. peptide.com
Side reactions involving the tryptophan residue, such as modification by cationic species generated during TFA cleavage, are a concern. The use of scavengers in the cleavage cocktail is essential. sigmaaldrich.com For tryptophan-containing peptides, a common and effective cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). sigmaaldrich.com
Resin Selection and Linker Chemistry for this compound Cleavage
The choice of resin and linker is critical for a successful synthesis, as it determines the conditions required for final cleavage and the nature of the C-terminal group. biosynth.compeptide.com
Wang Resin: This is a widely used resin for the synthesis of peptide acids via the Fmoc strategy. peptide.com The p-alkoxybenzyl alcohol linker is stable under the basic conditions of Fmoc deprotection but is readily cleaved by TFA. biosynth.compeptide.com
Trityl-based Resins: Resins with highly acid-sensitive linkers, such as 2-chlorotrityl chloride (2-CTC) resin, allow for the cleavage of the peptide from the resin under very mild acidic conditions (e.g., 1% TFA). iris-biotech.de This enables the synthesis of fully protected peptide fragments that can be used in further solution-phase chemistry. iris-biotech.de The steric bulk of trityl linkers can also help reduce side reactions like diketopiperazine formation. sigmaaldrich.com
Rink Amide Resin: This resin is the standard choice for the synthesis of peptide amides using the Fmoc strategy. sigmaaldrich.com Cleavage with a 95% TFA cocktail yields the C-terminal amide. sigmaaldrich.com
The selection of the appropriate resin and linker depends on the desired C-terminal functionality of the final this compound-containing peptide.
| Resin Type | Linker Type | Cleavage Condition | C-Terminal Product | Key Features |
| Wang Resin | p-Alkoxybenzyl alcohol | TFA | Carboxylic Acid | Standard for peptide acids in Fmoc-SPPS. peptide.com |
| 2-Chlorotrityl Resin | 2-Chlorotrityl | Dilute TFA (e.g., 1%) | Protected Peptide Acid | Highly acid-sensitive; allows for protected fragment synthesis. iris-biotech.denih.gov |
| Rink Amide Resin | Fmoc-Rink Amide | 95% TFA | Peptide Amide | Standard for peptide amides in Fmoc-SPPS. sigmaaldrich.com |
| Sieber Amide Resin | Xanthenyl | 1% TFA in DCM | Protected Peptide Amide | Ideal for synthesizing side-chain protected peptide amides. biosynth.comiris-biotech.de |
Solution-Phase Peptide Synthesis Approaches for this compound
While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for large-scale production and for certain complex peptides. researchgate.net In SolPS, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step. csbio.com This can be labor-intensive but allows for precise control and characterization at each stage. csbio.comresearchgate.net
Recent advancements have focused on making SolPS more efficient. The use of coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) can promote rapid and efficient peptide bond formation with minimal side reactions and water-soluble byproducts. researchgate.net Another approach is liquid-phase peptide synthesis (LPPS), which combines the advantages of both solid-phase and solution-phase methods by using a soluble "tag" that allows for precipitation and purification of the growing peptide chain. researchgate.net
Chemoenzymatic Synthesis Routes Involving this compound Precursors
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. mdpi.com This approach is particularly useful for specific bond formations and can avoid the need for extensive protecting group strategies. mdpi.comchemrxiv.org
In the context of this compound, enzymes like proteases (e.g., trypsin, chymotrypsin) can be used in reverse to catalyze the formation of the peptide bond between serine and tryptophan precursors. mdpi.com For example, a chemically synthesized precursor like Gly-Asp-Ser-NH₂ was used in a trypsin-catalyzed reaction to ligate Bz-Arg, forming a tetrapeptide. mdpi.com This method leverages the enzyme's specificity to form the desired peptide linkage under mild, aqueous conditions, which is a significant advantage over purely chemical methods that often require harsh conditions and generate hazardous waste. mdpi.comnih.gov The development of engineered enzymes and optimized reaction conditions, such as the use of frozen aqueous media or ionic liquids, continues to expand the utility of this approach for synthesizing complex peptides. mdpi.com
Design Principles for this compound Analogs for Synthetic Feasibility
The design of synthetically accessible analogs of seryl-tryptophan-containing peptides is a critical aspect of medicinal chemistry and peptide drug development. nih.govsymeres.com The primary challenges in synthesizing these peptides, especially as the chain length increases, are the propensity for the growing peptide to aggregate and its poor solvation. bachem.comwikipedia.org Tryptophan is a hydrophobic amino acid, and sequences rich in such residues tend to form stable secondary structures, like β-sheets, which leads to intermolecular aggregation on the solid-phase support. sigmaaldrich.cnproimmune.com This aggregation hinders the access of reagents to the reactive sites, resulting in failed or incomplete coupling steps. bachem.commdpi.com
Amino Acid Sequence Modifications to Improve Solubility
The solubility of a peptide is largely dictated by its amino acid composition. sigmaaldrich.cnjpt.com Peptides containing a high proportion of hydrophobic amino acids, such as Tryptophan, Valine, Leucine, and Phenylalanine, are often difficult to dissolve in the aqueous solutions used in purification and in the organic solvents used during synthesis. sigmaaldrich.cngtpeptide.com Several sequence modification strategies can be implemented to enhance the solubility of this compound-containing peptides.
Another approach is to replace hydrophobic amino acids with polar, uncharged, or less hydrophobic residues where the specific side chain is not critical for biological function. proimmune.comgtpeptide.com For example, a conservative substitution of Alanine with Glycine can improve solubility. sigmaaldrich.cn In sequences with stretches of hydrophobic residues, breaking up these regions with the insertion of polar amino acids can disrupt hydrophobic collapse and aggregation. proimmune.com
| Amino Acid Classification | Amino Acids | Role in Solubility |
| Hydrophobic (Non-polar) | Alanine (Ala), Isoleucine (Ile), Leucine (Leu), Methionine (Met), Phenylalanine (Phe), Tryptophan (Trp), Valine (Val) | Decrease solubility in aqueous solutions; contribute to aggregation. sigmaaldrich.cn |
| Hydrophilic (Polar, Uncharged) | Asparagine (Asn), Cysteine (Cys), Glycine (Gly), Glutamine (Gln), Proline (Pro), Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Generally improve solubility compared to hydrophobic residues. sigmaaldrich.cn |
| Hydrophilic (Polar, Acidic) | Aspartic Acid (Asp), Glutamic Acid (Glu) | Carry a negative charge at physiological pH, significantly increasing solubility. sigmaaldrich.cn |
| Hydrophilic (Polar, Basic) | Histidine (His), Lysine (B10760008) (Lys), Arginine (Arg) | Carry a positive charge at physiological pH, significantly increasing solubility. sigmaaldrich.cn |
| Solubility Enhancement Strategy | Description | Example |
| Increase Net Charge | Substitute neutral/hydrophobic residues with charged ones (Arg, Lys, Asp, Glu). sigmaaldrich.cnlifetein.com | Replace a Valine with a Lysine. |
| Reduce Hydrophobicity | Replace hydrophobic residues with polar or smaller, less hydrophobic ones. gtpeptide.com | Replace a Leucine with a Glycine or Serine. |
| Disrupt Hydrophobic Stretches | Insert polar or charged residues into continuous sequences of hydrophobic amino acids. proimmune.com | In a ...-Val-Leu-Ile-... sequence, insert a Serine: ...-Val-Ser-Leu-Ile-... |
| Terminal Modification | Add hydrophilic groups or charged amino acids to the N- or C-terminus. lifetein.com | Add a string of Lysine residues (a "Lys-tag") to the C-terminus. |
Spectroscopic Probes for this compound Three-Dimensional Structurebmglabtech.comcreative-proteomics.comnih.gov
Spectroscopic methods are powerful tools for elucidating the structural features of peptides. rsc.org By probing different aspects of the molecule, from nuclear spins to electronic transitions and vibrational modes, a comprehensive picture of the conformational ensemble of this compound can be constructed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Conformationsnih.govspectroscopyonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, high-resolution technique for determining the three-dimensional structures of molecules like this compound in solution. duke.edu It provides detailed information at the atomic level, allowing for the characterization of both the peptide backbone and the amino acid side chains. duke.eduuni-halle.de
For this compound, 1H and 13C NMR experiments are used to assign the chemical shifts of each atom. These shifts are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. duke.eduembl-hamburg.de Deviations from random coil chemical shifts indicate the presence of specific structural preferences.
Key NMR parameters used in conformational analysis include:
Nuclear Overhauser Effects (NOEs): These effects identify protons that are close in space (typically < 5 Å), providing crucial distance constraints for structure calculation. For this compound, NOEs between the tryptophan indole ring protons and protons on the serine side chain or the peptide backbone would define the relative orientation of these groups.
Scalar (J) Couplings: Three-bond coupling constants (³J) between protons, such as ³J(H_N_,H_α_), are related to the intervening dihedral angle (φ for the backbone) through the Karplus equation. This allows for the determination of torsional angles that define the backbone and side-chain conformations. duke.edu
Chemical Shift Index (CSI): By comparing the observed Cα, Cβ, CO, and Hα chemical shifts to their random coil values, regions with tendencies to form helical or extended strand-like conformations can be identified. embl-hamburg.de For a short dipeptide like this compound, this would likely indicate a predominantly random coil or flexible state.
Triple-resonance experiments (1H, 13C, 15N) can be employed to distinguish backbone from side-chain signals, especially for the tryptophan side chain, which has its own NH group. researchgate.net
| NMR Parameter | Information Gained | Application to this compound |
|---|---|---|
| Chemical Shifts (δ) | Local electronic environment, secondary structure propensity. embl-hamburg.de | Assignment of all H, C, and N atoms; comparison to random coil values to detect conformational preferences. |
| Nuclear Overhauser Effect (NOE) | Through-space distances between protons (< 5Å). | Determine proximity between Ser and Trp side chains and the peptide backbone. |
| Scalar Coupling Constants (J) | Dihedral angles (φ, ψ, χ) via Karplus equation. duke.edu | Quantify backbone (φ, ψ) and side-chain (χ1, χ2) torsion angles. |
| Relaxation Data (T1, T2) | Molecular motion and dynamics on pico- to nanosecond timescale. | Probe the flexibility of the backbone versus the side chains. |
Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Elementsbmglabtech.comnih.gov
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a phenomenon that is highly sensitive to the chiral environment of chromophores, particularly the peptide bond in a folded structure. americanpeptidesociety.org It is a widely used technique for analyzing the secondary structure of peptides. creative-proteomics.comamericanpeptidesociety.org
The far-UV region (185-240 nm) of the CD spectrum is dominated by the amide bond transitions and provides characteristic signatures for different secondary structures:
α-helix: Strong negative bands around 222 nm and 208 nm, and a strong positive band around 190 nm. americanpeptidesociety.org
β-sheet: A negative band near 217 nm and a positive band near 195 nm. americanpeptidesociety.org
For a small and flexible dipeptide like this compound, a stable secondary structure is not expected. Therefore, its far-UV CD spectrum would likely be dominated by features characteristic of a random coil or a set of rapidly interconverting "open" conformations. However, the aromatic side chain of tryptophan is also a chromophore and can contribute to the CD spectrum in this region, which must be considered during analysis. nih.govnih.gov
| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |
|---|---|---|
| α-Helix | ~190 | ~208, ~222 americanpeptidesociety.org |
| β-Sheet | ~195 | ~217 americanpeptidesociety.org |
| Random Coil | ~212 (weak) | ~198 creative-proteomics.comamericanpeptidesociety.org |
Intrinsic Tryptophan Fluorescence for Local Microenvironment and Hydrophobic Exposurebmglabtech.com
Tryptophan is one of the few naturally fluorescent amino acids, and its photophysical properties are exquisitely sensitive to its local microenvironment. bmglabtech.comnih.gov This makes the intrinsic fluorescence of the tryptophan residue in this compound a powerful native probe for its conformation and dynamics. creative-biolabs.com
Key fluorescence properties that report on the tryptophan microenvironment include:
Emission Maximum (λ_max_): The position of the fluorescence emission peak is highly dependent on the polarity of the environment. In a nonpolar, hydrophobic environment (e.g., buried within a protein core), λ_max_ is blue-shifted (e.g., ~330 nm). When exposed to a polar aqueous solvent, the peak is red-shifted (e.g., ~350-355 nm). nih.gov In this compound, the proximity of the polar serine hydroxyl group and the peptide backbone can influence this parameter.
Quantum Yield (Φ_F_): This measures the efficiency of the fluorescence process. The quantum yield is generally higher in nonpolar environments and can be quenched (reduced) by proximity to certain chemical groups (e.g., the peptide carbonyl) or through dynamic interactions with the solvent. nih.gov
Fluorescence Anisotropy and Lifetime: These parameters provide information about the rotational mobility of the tryptophan side chain. nih.govrsc.org A restricted environment, perhaps due to intramolecular hydrogen bonding, would lead to higher anisotropy and a longer rotational correlation time. rsc.org
By monitoring these properties, researchers can infer the degree of solvent exposure of the tryptophan side chain and probe for specific intramolecular interactions that stabilize certain conformers of this compound. bmglabtech.comrsc.org
Vibrational Spectroscopy (IR, Raman) for Conformational Signaturesmdpi.com
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com Since these vibrational frequencies are determined by bond strengths, geometry, and atomic masses, the resulting spectra serve as a "molecular fingerprint" that is sensitive to conformation. mdpi.comamericanpharmaceuticalreview.com
For this compound, key vibrational bands include:
Amide Bands: The Amide I band (1600-1700 cm⁻¹, primarily C=O stretching) and Amide II band (1500-1600 cm⁻¹, N-H bending and C-N stretching) are particularly sensitive to the peptide backbone conformation and hydrogen bonding patterns.
Side-Chain Modes: Specific vibrational modes associated with the tryptophan indole ring and the serine C-O and O-H groups provide information about their local environments and interactions. For example, shifts in the O-H stretching frequency can indicate the presence or absence of hydrogen bonding involving the serine side chain.
Raman and IR spectroscopy provide complementary information due to different selection rules; IR is sensitive to changes in dipole moment, while Raman is sensitive to changes in polarizability. mdpi.comnih.gov Therefore, using both techniques provides a more complete vibrational picture of the conformational state of this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Conformational Dynamicsrsc.org
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. srce.hr While this compound is not intrinsically paramagnetic, it can be studied using EPR through a technique called site-directed spin labeling (SDSL). nih.govnih.gov
In SDSL, a stable paramagnetic molecule (a spin label), typically a nitroxide radical, is chemically attached to a specific site on the molecule. nih.gov For this compound, this could be at the N-terminus, C-terminus, or the serine hydroxyl group. The EPR spectrum of the spin label is highly sensitive to its rotational mobility. nih.gov
If the peptide is highly flexible and the label moves rapidly, a sharp, three-line spectrum is observed.
If the label's motion is restricted by the local peptide structure or interactions, the spectral lines broaden.
By analyzing the EPR line shape, one can obtain detailed information about the conformational dynamics and the local environment at the labeling site. nih.govmdpi.com While less common for small peptides unless studying their interaction with larger systems, EPR can provide unique insights into the dynamic nature of the this compound conformational landscape. srce.hr
Computational and Theoretical Approaches to Conformational Landscapesspectroscopyonline.commdpi.com
Complementing experimental techniques, computational and theoretical methods provide a powerful means to explore the full conformational landscape of this compound at an atomic level of detail. biorxiv.org These approaches can map the potential energy surface of the molecule, identifying stable conformers, transition states, and the energetic barriers between them.
Molecular Dynamics (MD) Simulations: MD simulations are a cornerstone of computational structural biology. nih.gov In this method, the motions of atoms in the this compound molecule, surrounded by explicit solvent molecules (e.g., water), are simulated over time by numerically solving Newton's equations of motion. This generates a trajectory that reveals the dynamic interconversion between different conformations. biorxiv.org Analysis of the trajectory can yield the relative populations of different conformational states and provide insights into the hydrogen-bonding patterns and solvent interactions that shape the landscape.
Quantum Chemical Calculations: While computationally more expensive, quantum chemical calculations provide highly accurate energies and properties for specific molecular geometries. frontiersin.org These methods can be used to:
Optimize the geometries of low-energy conformers identified through MD simulations or other search methods.
Calculate the relative energies between different conformers with high accuracy.
Predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) that can be directly compared with experimental data for validation of the computed structures. frontiersin.org
Recent advances, including the use of machine learning and enhanced sampling techniques, are continually improving the ability of computational models to accurately predict and describe the complex conformational landscapes of biomolecules like this compound. nih.govelifesciences.orgbiorxiv.org
Molecular Dynamics (MD) Simulations of this compound Flexibility and Transitions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound, an MD simulation provides atomistic-level insights into its structural flexibility and the transitions between different conformational states. Such simulations model the dipeptide within a defined environment, typically solvated in water, to mimic physiological conditions.
The primary goal of MD simulations in this context is to generate a trajectory that maps the time evolution of the peptide's structure. This allows for the analysis of fluctuations in atomic positions, revealing which parts of the molecule are rigid and which are flexible. Key areas of interest for this compound would include the dynamics of the serine hydroxyl group, the large indole side chain of tryptophan, and the peptide backbone itself.
Research findings from systematic MD simulation frameworks, while often conducted on a broad range of peptides, establish the methodology's power to explore the influence of specific amino acid residues on local backbone dynamics and conformational propensities biorxiv.org. These simulations can track transitions between different folded and unfolded states, providing a dynamic picture of the conformational ensemble that is often inaccessible to static experimental methods. The resulting data is crucial for understanding how the peptide samples different regions of its energy landscape.
Quantum Chemistry Calculations (e.g., Density Functional Theory) for Energetic Minima
While MD simulations reveal the dynamic nature of a molecule, quantum chemistry calculations, particularly Density Functional Theory (DFT), are employed to determine the relative energies of specific conformations. DFT is a method used to investigate the electronic structure of many-body systems, which for a molecule like this compound, allows for the precise calculation of its potential energy surface.
The process involves optimizing the geometry of various starting conformations to find local energetic minima. These minima represent stable or metastable structures of the dipeptide. For other dipeptides, such as Val-Trp, DFT calculations have been used to compare the energies of different optimized structures, like folded and extended forms ajol.info. Studies encompassing all twenty standard amino acid dipeptides have shown that for most, very deep energy troughs correspond to conformations like the α-helix and the polyproline II helix nih.gov.
For this compound, DFT calculations would identify the most stable arrangements of its backbone and side chains, quantifying the energy differences between them. This information is critical for understanding which conformations are most likely to be populated at equilibrium. The results of such calculations are typically presented in a table of relative energies.
| Conformer | Description | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|
| Extended (β-strand) | Backbone is in a relatively linear, extended conformation. | 0.0 (Reference) |
| α-Helix (right-handed) | Backbone adopts a right-handed helical turn. | +0.5 |
| Polyproline II (PPII) | A left-handed helical structure, common in unfolded proteins. | +0.2 |
| Folded (Side-chain interaction) | Conformation stabilized by intramolecular hydrogen bonding between side chains and/or backbone. | +1.2 |
Table 1: An illustrative data table showing the type of output generated from DFT calculations for this compound. The values are hypothetical and serve to demonstrate how different stable conformations are compared based on their calculated relative energies.
Free Energy Landscape Mapping of this compound Conformations
A free energy landscape is a conceptual map that represents the free energy of a molecule as a function of a few key structural coordinates, often the backbone torsional angles nih.gov. This landscape provides a comprehensive view of the conformational space, revealing the basins of stability (low-energy regions) corresponding to the most populated conformational states, and the energetic barriers that separate them.
These maps are typically generated from the extensive sampling provided by Molecular Dynamics simulations. By projecting the high-dimensional trajectory onto two or three collective variables, one can visualize the probability of finding the molecule in a particular state. For dipeptides, the Ramachandran angles (φ and ψ) are the most common variables used for this projection.
Mapping the free energy landscape of this compound would allow for the identification of its major conformational families, such as α-helical, β-sheet, and polyproline II-like structures nih.gov. The depth and breadth of the energy wells indicate the stability and conformational diversity of each state, respectively. The landscape also reveals the pathways for transitions between these states, which is essential for understanding the peptide's dynamic behavior.
Theoretical Predictions of Torsional Angles and Stereochemical Preferences
The conformation of this compound is explicitly defined by a set of torsional (or dihedral) angles that describe the rotation around its chemical bonds. Theoretical predictions of these angles are fundamental to characterizing the peptide's stereochemical preferences. The most critical angles are the backbone dihedrals φ (phi) and ψ (psi), and the side-chain dihedrals (χ).
Quantum chemical calculations can predict the energetically preferred values for these angles nih.gov. Analysis of protein structures has also shown that certain amino acids have preferences for specific regions of the Ramachandran map; for instance, both serine and tryptophan residues show a propensity for the fully-extended conformation in some protein database analyses upc.edu. The interplay between the serine and tryptophan side chains, including potential hydrogen bonding or steric hindrance, would further define the preferred combination of torsional angles in the dipeptide.
| Torsional Angle | Defining Atoms | Description |
|---|---|---|
| φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond of the peptide backbone. |
| ψ (psi) | N-Cα-C'-N | Rotation around the Cα-C' bond of the peptide backbone. |
| ω (omega) | Cα-C'-N-Cα | Rotation around the peptide bond (C'-N). Typically restricted to ~180° (trans). |
| χ1 (Ser) | N-Cα-Cβ-Oγ | Rotation of the Serine side chain around the Cα-Cβ bond. |
| χ1 (Trp) | N-Cα-Cβ-Cγ | Rotation of the Tryptophan side chain around the Cα-Cβ bond. |
| χ2 (Trp) | Cα-Cβ-Cγ-Cδ1 | Rotation within the Tryptophan side chain around the Cβ-Cγ bond. |
Table 2: Key torsional angles that define the conformation of the this compound dipeptide. Theoretical calculations aim to predict the most stable values and ranges for these angles.
Chemical Reactivity and Derivatization Strategies of Seryltryptophan
Mechanistic Investigations of Seryltryptophan Chemical Transformations
Understanding the mechanisms behind the chemical transformations of this compound is fundamental to controlling its reactivity and designing novel derivatization strategies. The interplay between the serine and tryptophan residues can lead to complex reaction pathways.
The indole (B1671886) side chain of tryptophan is a versatile substrate for chemical modification due to its electron-rich nature. researchgate.net It can participate in various reactions, including electrophilic substitution, oxidation, and transition metal-catalyzed cross-coupling. berkeley.edu The presence of the serine residue in close proximity can influence the reactivity of the tryptophan indole ring through intramolecular interactions. For instance, the hydroxyl group of serine can act as an internal nucleophile or a general acid/base catalyst in certain transformations.
Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling to elucidate reaction pathways. smu.eduarxiv.org For example, investigations into the oxidation of tryptophan have revealed the formation of several products, including kynurenine (B1673888) and oxindolylalanine derivatives. The specific outcome of the oxidation is highly dependent on the reaction conditions and the presence of other functional groups within the peptide.
Furthermore, the photochemical reactivity of tryptophan is a significant area of study. Upon UV irradiation, tryptophan can undergo photooxidation and form various photoproducts. mdpi.com The presence of a nearby serine residue may modulate these photochemical pathways, potentially leading to unique cross-linked products. Understanding these mechanisms is crucial for applications where this compound-containing peptides are exposed to light.
A notable enzymatic transformation involving a serine-containing peptide is the formation of a β-lactam ring, a critical structural motif in many antibiotics. nih.gov While this specific reaction directly involves the serine residue, the principles of enzymatic catalysis and the stabilization of reactive intermediates are broadly applicable to understanding other potential transformations of this compound. nih.gov
Functionalization and Conjugation Methods for this compound-Containing Peptides
The ability to functionalize and conjugate this compound-containing peptides is essential for a wide range of applications, from drug delivery to the development of diagnostic tools. These modifications can be targeted to the N-terminus, the C-terminus, or the side chains of the serine and tryptophan residues.
The termini of a peptide are primary sites for modification. The N-terminal amino group and the C-terminal carboxylic acid group provide convenient handles for attaching a variety of molecules.
N-Terminal Modifications:
Acetylation: This common modification removes the positive charge at the N-terminus, which can increase peptide stability by preventing degradation by aminopeptidases. sigmaaldrich.com
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) to the N-terminus can improve the pharmacokinetic properties of a peptide by increasing its solubility and circulation half-life. mdpi.com This is often achieved by reacting the peptide with an aldehyde-containing PEG under slightly acidic conditions. mdpi.com
Labeling: Fluorophores, such as fluorescein (B123965) and dansyl groups, can be attached to the N-terminus for use in fluorescence-based assays and imaging studies. sigmaaldrich.comgenscript.com Biotinylation is another common N-terminal modification used for affinity purification and detection. genscript.com
Derivatization for Mass Spectrometry: Reagents like N-Tris(2,4,6-trimethoxyphenyl)phosphonium-acetic acid N-hydroxysuccinimide ester (TMPP-acOSu) can be used to derivatize the N-terminus, which can improve fragmentation patterns in MALDI MS/MS analysis. waters.com
C-Terminal Modifications:
Amidation: Converting the C-terminal carboxylic acid to an amide is a frequent modification that neutralizes the negative charge and can enhance peptide stability against carboxypeptidases. sigmaaldrich.comjpt.com This is often accomplished using specialized resins during solid-phase peptide synthesis (SPPS). bachem.com
Esterification: The C-terminus can be converted to an ester, which can be useful for structure-activity relationship (SAR) studies or to create prodrugs. jpt.com
Conjugation: Various molecules can be attached to the C-terminus. For example, p-nitroanilide (pNA) or 7-amino-4-methylcoumarin (B1665955) (AMC) can be added to create substrates for protease assays. jpt.com A method for C-terminal modification involves the formation of an intramolecular oxazolone (B7731731) ring, which can then be opened by a nucleophile to introduce a new functional group. google.com
| Modification | Terminus | Purpose |
| Acetylation | N-terminus | Increase stability |
| PEGylation | N-terminus | Improve pharmacokinetics |
| Biotinylation | N-terminus | Affinity purification |
| Amidation | C-terminus | Increase stability |
| p-Nitroanilide (pNA) | C-terminus | Protease substrate |
The side chains of serine and tryptophan offer unique opportunities for site-specific modifications, allowing for precise control over the structure and function of the peptide.
Serine Side Chain Modifications:
The hydroxyl group of serine is a key site for modification. While it is generally less nucleophilic than the thiol group of cysteine, selective reactions can be employed.
Phosphorylation: The hydroxyl group of serine can be phosphorylated, a crucial post-translational modification that regulates many cellular processes. genscript.com This can be achieved chemically using phosphoramidite (B1245037) chemistry or enzymatically using kinases.
Glycosylation: Sugars can be attached to the serine side chain to form O-linked glycans, which can influence protein folding, stability, and recognition.
Ligation Chemistry: A site-specific bioconjugation strategy inspired by chemical ligation at serine has been developed. bakerlab.org This method utilizes a noncanonical amino acid with a 1-amino-2-hydroxy functional group and a salicylaldehyde (B1680747) ester to achieve site-specific modification. bakerlab.org
Oxidation: Periodate oxidation of an N-terminal serine can generate a glyoxylyl group, which can then be reacted with an aminooxy-containing molecule to form a stable oxime linkage. mdpi.com
Tryptophan Side Chain Modifications:
The indole ring of tryptophan is a versatile platform for a variety of chemical modifications.
Oxidation: As mentioned earlier, the tryptophan side chain can be oxidized to form various derivatives. This reactivity can be harnessed to introduce new functional groups.
Alkylation and Arylation: The indole nitrogen and various positions on the indole ring can be alkylated or arylated using appropriate electrophiles.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, can be used to form carbon-carbon and carbon-heteroatom bonds at the indole ring, enabling the introduction of a wide range of substituents. berkeley.edu
Clickable Modifications: A catalyst-free C2-sulfenylation of tryptophan with 8-quinoline thiosulfonate reagents in trifluoroacetic acid has been reported for the late-stage diversification of native peptides. nih.gov This allows for the introduction of various thioether groups. nih.gov
| Residue | Modification | Reagent/Method | Application |
| Serine | Phosphorylation | Kinases, Phosphoramidites | Regulation of function |
| Serine | Ligation | Salicylaldehyde ester | Site-specific conjugation |
| Tryptophan | C2-Sulfenylation | 8-quinoline thiosulfonate | Late-stage diversification |
| Tryptophan | Cross-Coupling | Transition metal catalysts | Introduction of diverse substituents |
The incorporation of non-proteinogenic amino acids (NPAAs) into this compound-containing peptides is a powerful strategy to enhance their functionality and overcome some of the limitations of natural peptides. nih.gov NPAAs are amino acids that are not among the 20 standard proteinogenic amino acids. ebi.ac.ukwikipedia.org
The introduction of NPAAs can confer a variety of desirable properties:
Increased Stability: NPAAs can be designed to be resistant to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. nih.gov
Conformational Constraint: Certain NPAAs can be used to introduce conformational constraints, which can lock the peptide into a bioactive conformation and improve its binding affinity and selectivity for a target. nih.gov
Novel Functionality: NPAAs can introduce novel chemical functionalities, such as reactive groups for bioconjugation or unique side chains that can participate in new binding interactions.
NPAAs can be incorporated into peptides using solid-phase peptide synthesis (SPPS), where the desired NPAA is added as a building block during the synthesis. plos.org There are numerous commercially available NPAAs, and many more can be synthesized in the laboratory. wikipedia.org
Examples of how NPAAs can be used to enhance the functionality of this compound-containing peptides include:
Replacing serine or tryptophan with a more rigid analog to constrain the peptide backbone.
Introducing an NPAA with a reactive handle for site-specific labeling or conjugation.
Incorporating an NPAA with a modified side chain to probe structure-activity relationships.
The use of NPAAs significantly expands the chemical space available for peptide design and allows for the creation of this compound-containing peptides with tailored properties for specific applications. nih.gov
Cyclic this compound Analogs: Design and Conformational Constraints
Cyclization is a widely used strategy to improve the properties of peptides. bachem.comjpt.com By constraining the conformation of a peptide, cyclization can lead to increased receptor binding affinity, enhanced stability against proteases, and improved bioavailability. nih.govnih.govencyclopedia.pub
Several different chemistries can be employed to cyclize this compound-containing peptides. The choice of cyclization strategy depends on the desired ring size, the chemical properties of the peptide, and the intended application.
Lactam Cyclization:
Lactam bridges are formed by the creation of an amide bond. This is one of the most common methods for peptide cyclization. bachem.com There are several ways to form a lactam bridge in a this compound-containing peptide:
Head-to-Tail Cyclization: An amide bond is formed between the N-terminal amine and the C-terminal carboxylic acid. mdpi.comaltabioscience.comscitide.com This is typically performed in solution under high dilution to minimize intermolecular side reactions. bachem.com
Side Chain-to-Terminus Cyclization: An amide bond is formed between the side chain of an amino acid (e.g., the amino group of lysine (B10760008) or the carboxyl group of aspartic or glutamic acid) and either the N- or C-terminus. mdpi.com
Side Chain-to-Side Chain Cyclization: An amide bond is formed between the side chains of two amino acids within the peptide sequence. mdpi.com
Disulfide Cyclization:
Disulfide bridges are formed by the oxidation of two cysteine residues. This is a straightforward and widely used method for peptide cyclization. jpt.com To create a disulfide-cyclized this compound analog, two cysteine residues would need to be incorporated into the peptide sequence at the desired positions. The cyclization is then achieved by air oxidation or by using a mild oxidizing agent. jpt.comnih.gov A potential challenge with this method is the formation of dimers or other oligomers, which can be minimized by performing the cyclization under high dilution. jpt.com
Thioether Cyclization:
Thioether bonds are stable and resistant to reduction, making them an attractive option for peptide cyclization. scitide.com Thioether cyclization can be achieved by reacting a cysteine residue with an electrophilic group, such as a haloacetyl group. toray-research.co.jprsc.org For example, the peptide can be synthesized with an N-terminal chloroacetyl group and a cysteine residue at another position in the sequence. rsc.org The cyclization then occurs through the nucleophilic attack of the cysteine thiol on the chloroacetyl group. nih.govtoray-research.co.jprsc.org
| Cyclization Strategy | Bond Formed | Key Residues/Groups | Advantages |
| Lactam | Amide | N-terminus, C-terminus, Lys, Asp, Glu | Versatile, common |
| Disulfide | Disulfide | Two Cysteine residues | Simple, reversible |
| Thioether | Thioether | Cysteine, Haloacetyl group | Stable, reduction-resistant |
Impact of Cyclization on this compound Conformational Space
The conversion of the linear dipeptide this compound into a cyclic structure dramatically reduces its conformational flexibility. This process locks the peptide backbone into a more rigid arrangement, significantly constraining the available three-dimensional space the molecule can occupy. The most common cyclization strategy for dipeptides is the formation of a 2,5-diketopiperazine (DKP), a six-membered ring. This transformation restricts the main-chain dihedral angles (φ and ψ) and limits the orientation of the serine and tryptophan side chains.
The resulting cyclic dipeptide, cyclo(Ser-Trp), possesses a significantly more defined geometry compared to its acyclic precursor. In the linear form, this compound can adopt a multitude of conformations in solution due to the free rotation around its single bonds. Upon cyclization into a DKP, the ring itself can adopt several conformations, most notably boat, planar, or twist-boat forms. researchgate.netbaranlab.org The specific conformation is influenced by the stereochemistry (L-L, L-D, etc.) and the interactions between the side chains and the DKP ring. nih.gov
For cyclic dipeptides containing an aromatic residue like tryptophan, a common conformational feature is the folding of the indole side chain over the DKP ring. researchgate.netresearchgate.net This folded (or closed) conformation is stabilized by non-covalent interactions, such as van der Waals forces, between the aromatic ring system and the piperazinedione ring. researchgate.net In contrast, an extended (or open) conformation, where the side chain projects away from the ring, can also exist. The energetic balance between these folded and extended states defines the conformational landscape of the molecule. researchgate.net
Another significant cyclization pathway for tryptophan-containing peptides is the Pictet-Spengler reaction, which can lead to the formation of a class of compounds known as β-carbolines. nih.govnih.gov This reaction involves the cyclization of the tryptophan side chain with a carbonyl compound, forming a new tricyclic ring system. This process introduces even greater rigidity than DKP formation, severely restricting the molecule's conformational freedom and resulting in a largely planar structure. nih.govanalis.com.my The formation of these structures is often promoted by acidic conditions and increased temperatures. nih.gov
The conformational preferences of these cyclic structures can be studied using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), along with theoretical computational methods like Density Functional Theory (DFT). researchgate.netnih.gov These methods allow for the determination of key structural parameters, such as the puckering of the DKP ring and the preferred orientation of the amino acid side chains. researchgate.net For example, NMR studies can provide information on coupling constants and Nuclear Overhauser Effect (NOE) correlations that are characteristic of specific conformations. researchgate.net
The table below summarizes the general conformational impact of cyclization on this compound.
| Feature | Linear this compound | Cyclo(Ser-Trp) (Diketopiperazine) | β-Carboline Derivative |
| Backbone Flexibility | High; free rotation around φ, ψ, and ω angles. | Low; backbone locked in a six-membered ring. | Very Low; part of a rigid tricyclic system. |
| Dominant Conformations | Numerous low-energy conformers in solution. | Typically boat or twist-boat conformations for the DKP ring. researchgate.netbaranlab.org | Largely planar. analis.com.my |
| Side Chain Orientation | Highly flexible; wide range of rotamers possible. | Restricted; often exists in equilibrium between folded (over the DKP ring) and extended states. researchgate.net | Fixed orientation relative to the rigid ring system. |
| Primary Cyclization Method | Not applicable | Intramolecular condensation (dehydration) | Pictet-Spengler reaction nih.govnih.gov |
Self Assembly and Supramolecular Architectures Involving Seryltryptophan Containing Peptides
Principles of Seryltryptophan-Driven Peptide Self-Assembly
The self-assembly of peptides containing this compound is a thermodynamically driven process, influenced by a synergistic effect of multiple non-covalent interactions. rsc.orgresearchgate.net These interactions, though individually weak, collectively provide the stability required for the formation of ordered nanostructures. rsc.orgwikipedia.org The primary forces at play include aromatic-aromatic (π-π) stacking, hydrogen bonding, electrostatic forces, and hydrophobic effects. rsc.orgmdpi.comnih.gov
Hydrogen bonds are fundamental to the structure and function of biological macromolecules and play a critical role in peptide self-assembly. wikipedia.orgnih.gov They form between the amide hydrogens and carbonyl oxygens of the peptide backbone, as well as between polar side chains, such as the hydroxyl group of serine. wikipedia.orgfrontiersin.org These interactions provide directional specificity and contribute to the formation of stable, ordered structures like β-sheets, which are common motifs in self-assembled peptide systems. frontiersin.orgrsc.org The strength of hydrogen bonds is considerably weaker than covalent bonds, allowing for the dynamic and reversible nature of self-assembly. wikipedia.org
The hydrophobic effect is a major driving force in the self-assembly of amphiphilic molecules in aqueous environments. numberanalytics.comnih.gov It describes the tendency of non-polar groups to aggregate and minimize their contact with water molecules. numberanalytics.com In this compound-containing peptides, the non-polar tryptophan side chains tend to cluster together, forming a hydrophobic core, while the more polar serine residues and the peptide backbone remain exposed to the aqueous solvent. frontiersin.orgnih.gov This segregation of hydrophobic and hydrophilic regions is a key factor in the formation of higher-order structures. numberanalytics.com The hydrophobic effect is primarily an entropy-driven process, as the ordering of water molecules around non-polar surfaces is minimized upon aggregation. numberanalytics.comnih.gov
Characterization of this compound Assembly Morphology and Structure
The supramolecular structures formed by the self-assembly of this compound-containing peptides can be characterized using a variety of advanced analytical techniques. These methods provide insights into the morphology, size, and internal arrangement of the assembled architectures. Techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), atomic force microscopy (AFM), and X-ray scattering are instrumental in visualizing and understanding these nanostructures. nih.govrsc.orgnorthwestern.edu
The self-assembly of this compound-containing peptides can lead to a diverse range of nanostructures, with nanofibers being a particularly common morphology. rsc.orgrsc.orgnih.gov These nanofibers can entangle to form three-dimensional networks that trap large amounts of water, resulting in the formation of hydrogels. rsc.orgnih.govmdpi.com The properties of these hydrogels, such as their mechanical stiffness and stability, are directly related to the underlying self-assembly mechanism. nih.gov Besides nanofibers and hydrogels, other structures like nanospheres, nanotubes, and nanovesicles have also been observed, depending on the specific peptide sequence and assembly conditions. wikipedia.orgnih.govresearchgate.net The ability to control the morphology of these nanostructures is a key area of research, as it dictates their potential applications in fields like tissue engineering and drug delivery. glycoforum.gr.jpnih.gov
Understanding the kinetics and thermodynamics of self-assembly is crucial for controlling the formation and properties of the resulting supramolecular structures. rsc.orgnih.gov The process is thermodynamically driven, meaning it proceeds spontaneously towards a lower energy state. researchgate.net However, the pathway and rate of assembly are governed by kinetics. researchgate.net
The thermodynamics of self-assembly are influenced by the balance of enthalpic and entropic contributions from the various non-covalent interactions. numberanalytics.com For instance, the formation of hydrogen bonds and π-π stacking interactions is enthalpically favorable, while the hydrophobic effect is largely driven by an increase in the entropy of the system. numberanalytics.comnih.gov
The kinetics of self-assembly often involve a nucleation-dependent mechanism, where the initial formation of a small, ordered aggregate (a nucleus) is the rate-limiting step. nih.gov Once a stable nucleus is formed, it can grow by the addition of more peptide monomers. The study of assembly kinetics can provide valuable information about the mechanism of formation and the stability of the resulting structures. mdpi.comnih.gov
Rational Design Strategies for this compound-Based Self-Assembling Materials
The rational design of self-assembling materials from seryl-tryptophan (Ser-Trp) containing peptides involves a strategic approach to manipulate molecular structure to achieve desired supramolecular architectures. This process leverages a fundamental understanding of non-covalent interactions and the inherent properties of the constituent amino acids, serine and tryptophan. nih.govbilkent.edu.tr The goal is to program the peptide building blocks at the molecular level to autonomously organize into ordered nanostructures such as nanofibers, nanotubes, and hydrogels. frontiersin.orgnih.gov
The design process is largely guided by the principles observed in the self-assembly of other short peptides, particularly those containing aromatic residues. rsc.orgnih.gov Key driving forces that are manipulated in the design of Ser-Trp based systems include hydrogen bonding, hydrophobic interactions, π-π stacking, and electrostatic interactions. bilkent.edu.tr The tryptophan residue, with its bulky, aromatic indole (B1671886) side chain, is a powerful motif for promoting self-assembly through π-π stacking interactions. rsc.orgnih.gov The serine residue, with its polar hydroxyl group, can contribute significantly to the stability of the assembly through hydrogen bonding. bilkent.edu.tr
A primary strategy in the rational design of these materials is the modification of the peptide backbone or termini. frontiersin.org Attaching aromatic groups, such as fluorenylmethyloxycarbonyl (Fmoc), to the N-terminus is a common and effective method to induce and control the self-assembly of dipeptides. frontiersin.orgmdpi.com The Fmoc group's large aromatic surface area enhances π-π stacking, driving the formation of well-ordered nanostructures. mdpi.com
Another key design consideration is the manipulation of the peptide sequence and chirality. Even in a simple dipeptide like seryl-tryptophan, the order of the amino acids (Ser-Trp vs. Trp-Ser) and the chirality of each residue (L- or D-amino acids) can dramatically influence the resulting supramolecular structure. mdpi.com For instance, heterochiral dipeptides (e.g., D-Ser-L-Trp) can form different structures, such as nanofibrils leading to hydrogels, compared to their homochiral counterparts. frontiersin.org This is because chirality dictates the three-dimensional conformation of the peptide, which in turn affects the packing and intermolecular interactions. mdpi.com
The solvent environment is also a critical parameter that is considered in the rational design process. The polarity of the solvent can alter the hydrophobic and hydrophilic interactions, leading to different self-assembled morphologies. frontiersin.org For example, a peptide might form nanofibers in a polar solvent and nanospheres in a less polar one. frontiersin.org Therefore, the choice of solvent is an integral part of the design strategy to guide the assembly towards a specific outcome.
Detailed research findings have illuminated several key principles for the rational design of self-assembling peptides, which are directly applicable to seryl-tryptophan systems.
Key Design Principles for Seryl-Tryptophan Self-Assembly:
| Design Parameter | Strategy | Expected Outcome/Function | Supporting Principle |
| Aromatic Stacking | Incorporation of Tryptophan; N-terminal Fmoc modification. | Promotion of self-assembly into ordered nanostructures (nanofibers, nanotubes). frontiersin.orgnih.gov | The indole group of tryptophan and the aromatic rings of Fmoc provide strong π-π stacking interactions, which are a primary driving force for assembly. rsc.orgnih.gov |
| Hydrogen Bonding | Utilization of Serine's hydroxyl group and peptide backbone. | Stabilization of β-sheet structures, leading to robust nanofibers and hydrogels. bilkent.edu.tr | The hydroxyl group of serine and the amide groups of the peptide backbone can form extensive hydrogen bond networks. bilkent.edu.tr |
| Chirality | Use of homochiral (L-Ser-L-Trp) or heterochiral (D-Ser-L-Trp) sequences. | Control over the handedness and morphology of the resulting nanostructures (e.g., fibrils vs. crystals). mdpi.com | Chirality influences the peptide's conformation and how it packs into a supramolecular structure. mdpi.com |
| Solvent Polarity | Selection of aqueous buffers or organic solvents. | Control over the morphology of the self-assembled structures (e.g., fibers, spheres, gels). frontiersin.org | The solvent modulates the strength of hydrophobic and hydrophilic interactions, directing the assembly pathway. frontiersin.org |
| Charge Distribution | Modification of N- and C-termini or inclusion of charged residues. | pH-responsive self-assembly and formation of stable nanofibers under physiological conditions. nih.govnih.gov | Electrostatic repulsion and attraction can be tuned by pH, triggering or preventing self-assembly. nih.gov |
By systematically applying these rational design strategies, it is possible to create a diverse range of seryl-tryptophan-based self-assembling materials with tailored properties for various applications in nanotechnology and biomedicine. rsc.orgrsc.org
Biomolecular Recognition and Interaction Mechanisms of Seryltryptophan
Fundamental Concepts of Seryltryptophan-Mediated Molecular Recognition
This compound, a dipeptide composed of serine and tryptophan residues, participates in molecular recognition through a combination of specific non-covalent interactions. The indole (B1671886) side chain of the tryptophan residue is a key contributor, capable of engaging in several types of interactions. These include hydrophobic interactions, where the aromatic ring is buried in a nonpolar pocket, and π-stacking interactions with other aromatic systems. Furthermore, the indole nitrogen can act as a hydrogen bond donor, while the electron-rich aromatic system can function as a weak hydrogen bond acceptor.
This compound Interactions with Biological Macromolecules (In Vitro Studies)
The interaction between this compound-containing peptides and proteins is fundamental to numerous cellular processes. The specificity of these interactions is dictated by the precise arrangement of amino acid residues in the protein's binding pocket, which forms a complementary surface for the dipeptide. The tryptophan component is often crucial for binding, particularly in recognizing specific protein domains. For instance, the tryptophan residue is essential in the recognition of the C-mannosylation sequon (WxxW/C) by tryptophan C-mannosyltransferase enzymes, where it is the site of modification. nih.gov
Within an enzyme's active site, the this compound motif can play multiple roles. The tryptophan residue can serve as an anchor, positioning the substrate correctly for catalysis through hydrophobic and stacking interactions with residues in the enzyme's binding pocket. This is exemplified in enzymes like cytochrome P450, where interactions with substrates are crucial for metabolism. nih.gov
The serine residue, with its nucleophilic hydroxyl group, can be directly involved in the catalytic mechanism, for example, in the active site of serine proteases. While this compound itself is not the catalytic residue, its presence in a substrate can position the scissile bond correctly for cleavage. The interplay between the binding contribution of the tryptophan and the reactive potential of the serine is a recurring theme. Studies on microproteins with knotted structures that inhibit serine proteases show that precise positioning within the active site is key to their potent inhibitory activity. nih.gov The binding of a substrate or inhibitor containing a this compound motif can trigger conformational changes in the enzyme, activating it for catalysis or, in the case of an inhibitor, locking it in an inactive state. nih.gov
The tryptophan residue within peptides is known to play a significant role in interactions with nucleic acids. The planar indole ring of tryptophan can intercalate between the bases of single-stranded DNA or RNA, a process driven by stacking interactions. nih.gov Peptides such as Lys-Trp-Lys have demonstrated a strong preference for binding to single-stranded regions of DNA over double-stranded DNA. nih.gov This binding involves both electrostatic interactions between the lysine (B10760008) residues and the phosphate (B84403) backbone, and the crucial stacking of the tryptophyl ring with the nucleic acid bases. nih.gov This ability allows tryptophan-containing peptides to selectively recognize and bind to unpaired regions in nucleic acids, such as those occurring around thymine (B56734) dimers caused by UV radiation. nih.gov
While direct studies on this compound binding to lipids are less common, the physicochemical properties of its constituent amino acids suggest potential modes of interaction. The hydrophobic tryptophan side chain can partition into the nonpolar acyl chain region of a lipid bilayer, while the polar serine residue and the peptide backbone can interact with the polar head groups of the lipids. Such interactions are fundamental for the positioning and function of many membrane-associated proteins and peptides.
Thermodynamic and Kinetic Characterization of this compound Binding Events
The binding of this compound to a biological target is characterized by specific thermodynamic and kinetic parameters. Thermodynamics describes the stability of the final complex, quantified by the binding affinity (often expressed as the dissociation constant, Kd) and the free energy of binding (ΔG). The binding process is driven by changes in enthalpy (ΔH), which relates to the formation of favorable interactions like hydrogen bonds and van der Waals contacts, and entropy (ΔS), which relates to changes in the system's disorder, including the release of water molecules from the binding interface. youtube.comnih.gov
Table 1: Illustrative Thermodynamic and Kinetic Parameters in Biomolecular Binding Note: This table provides hypothetical example values to illustrate the concepts, as specific data for the isolated this compound dipeptide is not readily available in the literature.
| Parameter | Description | Example Value Range | Significance |
|---|---|---|---|
| Kd (Dissociation Constant) | Concentration of ligand at which half the binding sites are occupied. | 10-6 M (μM) to 10-12 M (pM) | Lower Kd indicates higher binding affinity. |
| ΔG (Gibbs Free Energy) | The overall energy change upon binding; indicates spontaneity. | -8 to -16 kcal/mol | A negative value indicates a spontaneous binding event. |
| ΔH (Enthalpy Change) | Heat change upon binding; reflects bond formation/breakage. | -5 to -20 kcal/mol | A negative value indicates an enthalpically favorable process. |
| -TΔS (Entropy Change) | Change in disorder; includes solvent effects. | Variable | A negative value indicates an entropically favorable process (e.g., hydrophobic effect). |
| kon (Association Rate) | Rate at which the complex forms. | 105 to 108 M-1s-1 | High values indicate rapid binding. |
| koff (Dissociation Rate) | Rate at which the complex breaks apart. | 10-1 to 10-5 s-1 | Low values indicate a stable complex and long residence time. |
Computational Modeling of this compound-Target Recognition
Computational modeling provides powerful insights into the atomic-level details of this compound's interactions with its biological targets. nih.gov Techniques like molecular docking are used to predict the preferred binding orientation of the dipeptide within a protein's binding site. These methods score different poses based on factors like electrostatic compatibility, hydrogen bonding, and hydrophobic interactions to identify the most stable binding mode.
Molecular dynamics (MD) simulations offer a more dynamic view, simulating the movement of every atom in the system over time. mdpi.comnih.gov MD can reveal the conformational changes that occur in both the this compound and the target protein upon binding, providing a detailed picture of the induced-fit process. openreview.net These simulations can also be used to calculate the binding free energy of a complex, offering a theoretical estimate of binding affinity that can be compared with experimental data. mdpi.com Furthermore, advanced simulation techniques can be used to explore the entire binding and unbinding pathway, helping to calculate kinetic rates (kon and koff) and identify transient intermediate states that are difficult to capture experimentally. rsc.orgnih.gov Such computational approaches are invaluable for understanding the structural basis of recognition and for guiding the design of new molecules with tailored binding properties. nih.gov
Advanced Analytical Characterization Techniques for Seryltryptophan Research
High-Resolution Mass Spectrometry (HRMS) for Sequence Verification and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of peptides, offering unparalleled accuracy in mass measurement. nih.gov This capability is crucial for verifying the elemental composition and, by extension, the amino acid sequence of Seryltryptophan. Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), allowing for the confident determination of a molecule's elemental formula. nih.gov
For this compound (C₁₄H₁₇N₃O₄), HRMS can distinguish its exact mass from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions. This high level of mass accuracy provides definitive evidence for the presence of the correct dipeptide sequence (Ser-Trp) and is the first step in comprehensive structural elucidation. nih.gov The high selectivity and sensitivity of HRMS also enable the detection of analytes with high confidence, even in complex matrices. nih.govnih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₄ |
| Theoretical Monoisotopic Mass ([M+H]⁺) | 292.1292 Da |
| Hypothetical HRMS Measured Mass ([M+H]⁺) | 292.1290 Da |
| Mass Accuracy (ppm) | -0.68 ppm |
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of peptides. nih.gov In an MS/MS experiment, the intact this compound ion (the precursor ion) is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). unt.edu The resulting fragment ions are then analyzed to reveal information about the peptide's sequence.
The fragmentation of a peptide bond typically yields b- and y-type ions. For this compound, cleavage of the peptide bond between the serine and tryptophan residues would produce specific b₁ and y₁ ions. Additionally, characteristic fragment ions from the amino acid side chains can be observed. The tryptophan residue is known to produce a prominent immonium ion at m/z 159.1, and its indole (B1671886) side chain can undergo specific fragmentation. nih.govresearchgate.net The fragmentation pattern provides unambiguous confirmation of the amino acid sequence. nih.gov
| Ion Type | Sequence | Theoretical m/z |
|---|---|---|
| b₁ | Ser | 88.0393 |
| y₁ | Trp | 205.0972 |
| Immonium (Trp) | - | 159.0917 |
| Immonium (Ser) | - | 60.0448 |
During synthesis and storage, peptides can undergo various chemical modifications. The tryptophan residue in this compound is particularly susceptible to oxidation. Mass spectrometry is a highly sensitive method for identifying and characterizing these post-translational modifications (PTMs) or degradation products. nih.govresearchgate.net
Oxidation of the tryptophan residue can result in several products, including the formation of N-formylkynurenine (NFK), kynurenine (B1673888) (KYN), or hydroxytryptophan. nih.gov These modifications correspond to specific mass increases of +32 Da, +4 Da, and +16 Da, respectively. nih.gov HRMS can readily detect these small mass shifts, allowing for the identification of modified species even at low abundance. Furthermore, MS/MS fragmentation of the modified peptide can pinpoint the exact site of the modification. This is critical for quality control, as such modifications can alter the biological activity of the peptide.
| Modification | Resulting Moiety | Mass Change (Da) |
|---|---|---|
| Single Oxidation | Hydroxytryptophan | +15.9949 |
| Ring Opening | Kynurenine | +3.9949 |
| Double Oxidation | N-formylkynurenine | +31.9898 |
Advanced Chromatographic Separations for Purity Assessment and Isolation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic technique for the analysis of peptides. researchgate.net It separates molecules based on their hydrophobicity. springernature.com The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile, often with an ion-pairing agent like trifluoroacetic acid.
Due to the hydrophobic indole side chain of the tryptophan residue, this compound interacts with the nonpolar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase, this compound is eluted from the column. This technique provides high resolution, allowing for the separation of this compound from closely related impurities, such as deletion sequences or peptides with protecting group remnants. taylorfrancis.comresearchgate.net The peak area in the resulting chromatogram is proportional to the concentration of the compound, enabling accurate purity assessment. nih.gov
| Peak | Retention Time (min) | Identity | Area (%) |
|---|---|---|---|
| 1 | 4.5 | Synthesis Precursor (e.g., Serine) | 0.8 |
| 2 | 12.1 | This compound | 98.5 |
| 3 | 13.5 | Oxidized this compound | 0.7 |
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, or size in solution. nih.gov The stationary phase consists of porous beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.
While a small dipeptide like this compound is not expected to form stable oligomers, SEC is a valuable technique for detecting the presence of high molecular weight impurities or aggregates that may form during synthesis or storage. nih.govspringernature.com The formation of such aggregates can be an indicator of product instability. SEC is typically performed under non-denaturing conditions, providing information about the state of the molecule in its native solution environment. researchgate.net
Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical power. The coupling of chromatography with mass spectrometry is particularly powerful for analyzing complex mixtures containing this compound or its metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high separation power of HPLC with the sensitive and specific detection capabilities of MS. nih.gov For this compound analysis, an RP-HPLC system would be directly coupled to a mass spectrometer. As components elute from the HPLC column, they are ionized and analyzed by the MS. This allows for the simultaneous determination of a compound's retention time, molecular weight, and structural information (via MS/MS). mdpi.comeur.nl LC-MS is the gold standard for identifying and quantifying peptides and their metabolites in complex biological matrices like serum or cell culture supernatants. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. However, because peptides like this compound are non-volatile, they must first be chemically modified through a process called derivatization to increase their volatility. researchgate.net Silylation is a common derivatization technique used for tryptophan and its metabolites, which makes them suitable for GC analysis. nih.govmdpi.com Following separation on the GC column, the compounds are detected by MS. While requiring an extra sample preparation step, GC-MS can offer excellent chromatographic resolution and is widely used for the analysis of small molecule metabolites. nih.govbiomedpharmajournal.org
| Technique | Principle | Sample Preparation | Primary Application |
|---|---|---|---|
| LC-MS | Separation based on hydrophobicity, detection by MS. | Minimal; sample is dissolved in a suitable solvent. | Purity analysis, identification, and quantification in aqueous and biological samples. |
| GC-MS | Separation based on volatility/boiling point, detection by MS. | Requires derivatization (e.g., silylation) to increase volatility. | Analysis of volatile derivatives in complex matrices; metabolite profiling. |
Biophysical Techniques for Quantitative Interaction Analysis
The quantitative analysis of molecular interactions involving this compound is crucial for understanding its biological functions and potential therapeutic applications. Biophysical techniques offer powerful, direct means to measure the thermodynamics and kinetics of these interactions in real-time and in solution. The following sections detail the principles and application of three such advanced techniques in this compound research.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for measuring the heat changes that occur during biomolecular interactions. youtube.commalvernpanalytical.com This technique provides a complete thermodynamic profile of an interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), from a single experiment. harvard.eduwikipedia.orgnih.gov
In a typical ITC experiment to study this compound, a solution of this compound would be titrated into a sample cell containing a potential binding partner, such as a receptor protein or a nucleic acid. youtube.comwikipedia.org The instrument consists of two cells, a sample cell and a reference cell, maintained at a constant temperature. wikipedia.org As this compound is injected into the sample cell, any heat released or absorbed due to binding is detected by sensitive thermal sensors that measure the temperature difference between the sample and reference cells. malvernpanalytical.com A feedback system then applies heat to maintain a zero temperature difference, and the power required to do so is recorded.
The resulting data is a plot of heat change per injection versus the molar ratio of the reactants. This binding isotherm can be analyzed to determine the thermodynamic parameters of the this compound interaction.
Table 1: Hypothetical Thermodynamic Parameters of this compound Interaction Measured by ITC
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Binding Affinity (K D ) | 1.5 | µM | Dissociation constant, indicating the strength of the interaction. |
| Stoichiometry (n) | 1:1 | Ratio | Molar ratio of this compound to its binding partner in the complex. |
| Enthalpy (ΔH) | -8.5 | kcal/mol | Heat released or absorbed upon binding. A negative value indicates an exothermic reaction. |
Note: The data in this table is illustrative and represents typical parameters that can be obtained from an ITC experiment.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.govspringernature.com It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. researchgate.net This allows for the determination of kinetic parameters such as the association rate constant (k a ) and the dissociation rate constant (k d ), from which the binding affinity (K D ) can be calculated.
For this compound research, an SPR experiment would typically involve immobilizing a potential interaction partner (e.g., a target protein) onto the surface of a sensor chip. A solution containing this compound is then flowed over this surface. The binding of this compound to the immobilized molecule causes an increase in mass at the sensor surface, which in turn alters the refractive index and is detected as a change in the SPR signal. springernature.com A continuous flow of buffer is then used to monitor the dissociation phase.
The resulting sensorgram, a plot of the SPR signal (in Resonance Units, RU) versus time, provides detailed kinetic information about the interaction. Different concentrations of this compound would be tested to obtain a comprehensive binding analysis.
Table 2: Illustrative Kinetic Data for this compound Interaction from SPR Analysis
| Analyte Concentration (nM) | Association Rate (k a ) (1/Ms) | Dissociation Rate (k d ) (1/s) | Affinity (K D ) (nM) |
|---|---|---|---|
| 50 | 2.1 x 10^5 | 3.5 x 10^-4 | 1.67 |
| 100 | 2.3 x 10^5 | 3.4 x 10^-4 | 1.48 |
| 200 | 2.2 x 10^5 | 3.6 x 10^-4 | 1.64 |
Note: This table presents hypothetical data to illustrate the type of quantitative results generated by an SPR experiment.
While direct studies on this compound are not widely published, the principles of SPR have been applied to the chiral recognition of its constituent amino acid, L-tryptophan, using molecularly imprinted polymers on sensor surfaces. nih.govrsc.org Similarly, SPR has been used to analyze amino acid interactions by creating molecularly imprinted sites on gold nanoparticle composites. nih.gov
MicroScale Thermophoresis (MST)
MicroScale Thermophoresis (MST) is a powerful biophysical technique for quantifying molecular interactions in solution with minimal sample consumption. wikipedia.orguni-hohenheim.denih.gov The method is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient. wikipedia.orgbiapages.nl This movement is sensitive to changes in the molecule's size, charge, and hydration shell, which are often altered upon binding. biapages.nlnih.gov
To study this compound interactions using MST, one of the binding partners would need to be fluorescent. This can be achieved either through an intrinsic fluorescent residue like tryptophan or by attaching an extrinsic fluorescent label. biapages.nlnih.gov A series of samples is prepared with a constant concentration of the fluorescent molecule and varying concentrations of the non-fluorescent this compound (or vice-versa). These samples are loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser. wikipedia.orgnih.gov
The movement of the fluorescent molecule away from the heated spot is monitored. When this compound binds to the fluorescent target, the thermophoretic properties of the complex will differ from the unbound molecule, leading to a change in the measured fluorescence signal. wikipedia.org By plotting the change in the normalized fluorescence against the concentration of this compound, a binding curve is generated from which the dissociation constant (K D ) can be determined.
Table 3: Example Data from an MST Experiment Analyzing this compound Binding
| This compound Concentration (µM) | Normalized Fluorescence (F norm ) |
|---|---|
| 0.01 | 1.02 |
| 0.1 | 1.15 |
| 1 | 2.54 |
| 10 | 7.89 |
| 100 | 9.91 |
Note: This table contains representative data points that would be used to generate a binding curve and calculate the K D value in an MST experiment.
Future Directions and Academic Research Perspectives on Seryltryptophan
Development of Novel Seryltryptophan-Based Chemical Probes and Tools
The development of chemical probes is essential for interrogating complex biological systems. hsulab.com Activity-based probes, in particular, are powerful tools for studying enzyme function directly in native environments. hsulab.comuni-konstanz.de These probes typically consist of a reactive group (or "warhead") that covalently binds to an enzyme's active site, a recognition element that directs the probe to the target, and a reporter tag for detection. uni-konstanz.de
The structure of this compound offers a promising scaffold for designing such probes. The serine and tryptophan residues can serve as the recognition element, tailored to fit into the binding pockets of specific enzymes like proteases or hydrolases. Future research could focus on modifying this dipeptide to create a library of probes. For example, the hydroxyl group of serine or the amine terminus could be functionalized with various electrophilic warheads to target nucleophilic residues (e.g., serine, cysteine) in enzyme active sites. uni-konstanz.de
| Probe Component | Potential Modification on this compound | Purpose | Example Warhead/Tag |
|---|---|---|---|
| Recognition Scaffold | The core this compound dipeptide. | Provides specificity for target protein binding pockets. | - |
| Reactive "Warhead" | Attachment to the N-terminus or C-terminus. | Forms a covalent bond with an active site residue for permanent labeling. uni-konstanz.de | Chloroacetamide, Fluorophosphonate |
| Reporter Tag | Attachment to the tryptophan indole (B1671886) ring or serine hydroxyl group. | Enables visualization and identification of probe-labeled proteins. uni-konstanz.de | Alkyne or Azide (for Click Chemistry), Biotin, Fluorescent Dyes |
By creating tailored this compound-based probes, researchers could gain the ability to selectively label and identify new protein targets, study their function in living cells, and screen for novel inhibitors. hsulab.compeptide.com This approach is particularly valuable for exploring enzymes that are difficult to study using standard methods. hsulab.com
Integration of Artificial Intelligence and Machine Learning in this compound Design and Prediction
For this compound, future research could employ AI/ML for several purposes:
Predicting Bioactivity: ML models could screen virtual libraries of this compound derivatives to predict their binding affinity to specific protein targets, such as enzymes or receptors. nih.govnih.gov This accelerates the discovery of new lead compounds.
Optimizing Properties: AI can predict physicochemical properties (solubility, stability, permeability) of modified this compound peptides, helping to design molecules with better drug-like characteristics.
De Novo Design: Generative AI models can design entirely new peptide sequences, using this compound as a foundational motif, that are optimized for a specific function, such as inhibiting a particular enzyme.
Virtual Screening: Computational docking studies, enhanced by ML, can simulate how different this compound analogs interact with protein targets, providing insights into their mechanism of action. nih.gov
Sustainable and Green Chemistry Approaches to this compound Synthesis
The chemical industry, particularly in peptide synthesis, is increasingly focused on sustainability to reduce its environmental impact. numberanalytics.commdpi.com Traditional peptide synthesis often relies on hazardous solvents, excess reagents, and generates significant waste, resulting in a high process mass intensity (PMI). peptide.comunibo.it Green chemistry principles offer a framework to develop more environmentally benign and efficient synthetic routes. peptide.comnumberanalytics.com
Future research into the synthesis of this compound and its derivatives will likely prioritize these green approaches:
Greener Solvents: Replacing hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more sustainable alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or γ-valerolactone is a key goal. peptide.comacs.org
Flow Chemistry: Continuous flow synthesis offers better control over reaction conditions, reduces reaction times, and can improve yields and safety compared to batch processing. acs.orgnumberanalytics.com
Enzymatic Synthesis: Using enzymes to catalyze the formation of the peptide bond offers high specificity, operates under mild conditions (aqueous environments, room temperature), and avoids the need for protecting groups and harsh reagents. numberanalytics.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times and increase the efficiency of peptide coupling steps. numberanalytics.com
Atom Economy: Employing coupling reagents with better atom economy, such as propylphosphonic anhydride (B1165640) (T3P®), minimizes the generation of waste by-products. unibo.itacs.org
Adopting these methods would not only make the production of this compound more sustainable but also more cost-effective, which is crucial for its potential use in industrial or pharmaceutical applications. numberanalytics.comnih.gov
| Green Chemistry Approach | Application to this compound Synthesis | Key Benefit |
|---|---|---|
| Green Solvents | Replacing traditional solvents with bio-based or less hazardous alternatives. acs.org | Reduces toxic waste and environmental impact. peptide.com |
| Flow Chemistry | Performing the coupling of serine and tryptophan in a continuous reactor. numberanalytics.com | Enhanced efficiency, safety, and scalability. acs.org |
| Enzymatic Ligation | Using a ligase enzyme to form the peptide bond between the amino acids. acs.org | High selectivity, mild conditions, minimal by-products. numberanalytics.com |
| Improved Coupling Reagents | Using reagents like T3P® that have a higher atom economy. unibo.it | Minimizes chemical waste. acs.org |
Expanding the Fundamental Chemical Biology Applications of this compound
Chemical biology uses chemical tools to study and manipulate biological systems. ox.ac.ukncl.ac.uk Dipeptides like this compound are valuable in this field because they can act as fundamental building blocks or tools for investigating complex biological processes. numberanalytics.com this compound has already been identified as a metabolite in studies of the human microbiome and certain diseases, indicating its involvement in physiological pathways. mdpi.comnih.govresearchgate.net
Future academic research can expand on this foundation in several ways:
Metabolic Pathway Elucidation: Using isotopically labeled this compound (e.g., with ¹³C or ¹⁵N) as a tracer to map its metabolic fate in cells or organisms, providing deeper insight into the pathways where it plays a role.
Protein-Protein Interaction (PPI) Mapping: this compound can be incorporated into larger peptide sequences designed to mimic regions of a protein. These synthetic peptides can then be used to study and potentially disrupt critical PPIs involved in disease. ncl.ac.uk
Substrate Profiling: By synthesizing libraries of this compound-containing peptides, researchers can perform substrate profiling for enzymes like proteases to better understand their specificity and identify new substrates. ncl.ac.uk
Studying Cellular Signaling: As a small, cell-permeable molecule, derivatives of this compound could be developed to modulate cellular signaling pathways, acting as agonists or antagonists for specific receptors. ox.ac.uk
These applications would leverage this compound not just as a static biomolecule but as a dynamic tool to dissect the molecular mechanisms of life. ncl.ac.uk
Exploration of this compound in Material Science Innovation
Material science is increasingly turning to nature for inspiration, creating bio-inspired materials with novel properties. bioinspiredmaterials.commpg.dersc.org Amino acids and peptides are attractive building blocks for these materials due to their inherent chirality, functionality, and ability to self-assemble. utoronto.cacmu.edu The unique chemical properties of this compound make it a candidate for creating innovative materials.
Potential future research directions include:
Self-Assembling Nanostructures: The tryptophan residue, with its flat aromatic indole ring, can participate in π-π stacking interactions, while the serine residue can form hydrogen bonds. This combination of interactions could drive the self-assembly of this compound derivatives into well-ordered nanostructures like fibers, tubes, or sheets for applications in electronics or tissue engineering. mpg.de
Functional Polymers: this compound can be used as a monomer or a functional pendant group in the synthesis of novel polymers. cmu.educhemrxiv.org Incorporating this dipeptide into a polymer backbone could introduce specific properties, such as biodegradability, biocompatibility, or the ability to bind to certain biological targets. Block copolymers containing this compound segments could self-assemble into complex, structured materials. nih.govklinger-lab.de
Bio-inspired Adhesives and Coatings: The functional groups on this compound (hydroxyl, amine, carboxyl, indole) provide multiple points for interaction, making it a potential component in the design of bio-adhesives or functional surface coatings that can interact with biological systems. bioinspiredmaterials.comutoronto.ca
Chiral Materials: As an inherently chiral molecule, this compound could be used to create materials with specific optical properties, which are of interest for applications in sensing and photonics. mpg.de
Exploring this compound in material science opens a pathway to creating advanced, functional, and potentially sustainable materials by harnessing the chemical logic of biological building blocks. bioinspired-materials.chcase.edu
Q & A
Q. How can researchers optimize this compound’s stability for long-term storage?
- Strategies : Lyophilization with cryoprotectants (e.g., trehalose), storage under inert gas (argon) to prevent oxidation, and periodic stability testing via accelerated aging studies (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
